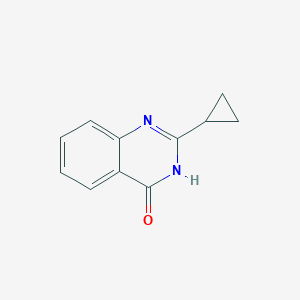
2-cyclopropylquinazolin-4(3H)-one
Descripción general
Descripción
2-cyclopropylquinazolin-4(3H)-one is a chemical compound . It is related to other compounds such as (2-cyclopropylquinazolin-4-yl)-L-alanine and 8-chloro-2-cyclopropylquinazolin-4-ol .
Synthesis Analysis
The synthesis of 2-cyclopropylquinazolin-4(3H)-one and related compounds often involves cross-coupling reactions . For instance, the Sonogashira reaction, a type of cross-coupling reaction, is commonly used in organic synthesis .Molecular Structure Analysis
The molecular structure of 2-cyclopropylquinazolin-4(3H)-one can be analyzed using various methods. For example, the structure of related compounds has been analyzed in studies on ligands such as BDBM61248 and BDBM40936 .Chemical Reactions Analysis
The Sonogashira reaction is a key chemical reaction involved in the synthesis of 2-cyclopropylquinazolin-4(3H)-one . This reaction is a cross-coupling reaction of a vinyl or aryl halide with a terminal alkyne to form a C–C bond .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-cyclopropylquinazolin-4(3H)-one can be analyzed using various methods. For example, the properties of related compounds such as 8-chloro-2-cyclopropylquinazolin-4-ol have been studied .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Scalable Synthesis and Single Crystal Studies : Shetty et al. (2016) highlighted the industrial scalability of synthesizing cyclopropyl-3,4-dihydroquinazolin-2(1H)-one, a key intermediate in creating biologically active compounds. The study provided detailed characterization using techniques like LC-MS, 1H NMR, and IR, along with crystal structure analysis showing monoclinic crystallization (Shetty et al., 2016).
Eco-Friendly Synthesis Methods
- Synthesis in Ionic Liquids : Chen et al. (2007) demonstrated the synthesis of 2,3-Dihydroquinazolin-4(1H)-ones using an eco-friendly approach in ionic liquids. This process does not require any additional catalyst, marking a significant advancement in green chemistry (Chen et al., 2007).
Advanced Synthesis Techniques
- Solvent-Free Synthesis : A study by Davoodnia et al. (2010) developed a method for synthesizing 2-arylquinazolin-4(3H)-ones using tetrabutylammonium bromide as an ionic liquid catalyst under solvent-free conditions. This method is efficient and environmentally friendly (Davoodnia et al., 2010).
Biological Applications
- β-Glucuronidase Inhibitory Activity : Khan et al. (2014) synthesized 2-Arylquinazolin-4(3H)-ones and tested their β-glucuronidase inhibitory potential. The synthesized compounds showed significant inhibitory activity and no cytotoxic effects against PC-3 cells, indicating potential therapeutic applications (Khan et al., 2014).
Novel Catalyst Development
- Heteropolyacid-Clay Nano-Composite Catalyst : Dar et al. (2013) reported the use of clay-supported heteropolyacid as a novel, heterogeneous, and reusable catalyst for synthesizing substituted 2,3-dihydro-2-phenylquinazolin-4(1H)-ones. This catalyst showed high selectivity and could be recycled multiple times (Dar et al., 2013).
Inhibitor Development for Diseases
- Plasmepsins Inhibitors for Malaria : Rasina et al. (2016) identified 2-Aminoquinazolin-4(3H)-ones as novel inhibitors of malaria digestive vacuole plasmepsins. These compounds were active against Plasmodium falciparum and showed potential as leads for antimalarial agents (Rasina et al., 2016).
Direcciones Futuras
The future directions for research on 2-cyclopropylquinazolin-4(3H)-one could involve further exploration of its synthesis, properties, and potential applications. For instance, the Sonogashira reaction, which is used in its synthesis, has been studied for improvements in efficiency and sustainability .
Propiedades
IUPAC Name |
2-cyclopropyl-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c14-11-8-3-1-2-4-9(8)12-10(13-11)7-5-6-7/h1-4,7H,5-6H2,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXPNOKUONQBBIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=CC=CC=C3C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopropylquinazolin-4(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Methyl-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole hydrochloride](/img/structure/B1384051.png)
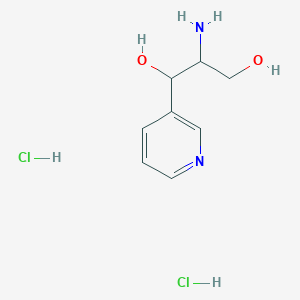
![2-amino-1-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one dihydrochloride](/img/structure/B1384053.png)


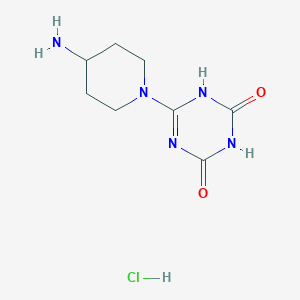
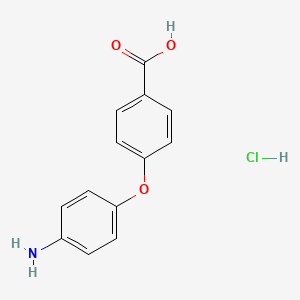
![[3-(Benzyloxy)propyl]hydrazine dihydrochloride](/img/structure/B1384063.png)
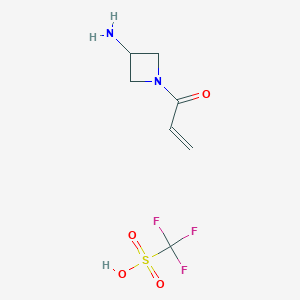
![2-Amino-6-[(2-hydroxyethyl)amino]pyrimidin-4(1h)-one](/img/structure/B1384065.png)

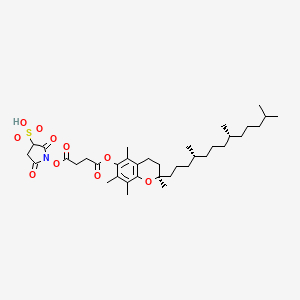
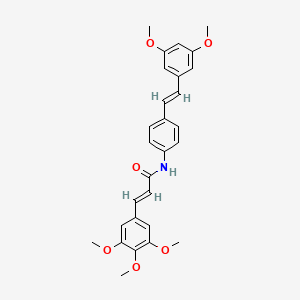
methyl-lambda6-sulfanone](/img/structure/B1384073.png)